Benzyl 3-tosyloxyazetidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Friedel-Crafts Alkylation

Researchers face unreliable reactivity when substituting N-protected azetidine building blocks, leading to failed syntheses and lost yield. Benzyl 3-tosyloxyazetidine-1-carboxylate (CAS 939759-24-7) solves this with its specific N-Cbz/tosylate architecture. - N-Cbz group uniquely stabilizes carbocation intermediates in Friedel-Crafts and thiol alkylation reactions, a property absent in N-Boc or N-alkyl analogs. - Tosylate leaving group provides double the release rate of mesylate (kr = 100 vs. 50 × 10^8 s^-1), enabling faster SN2 kinetics and higher throughput. - Essential for ring-opening cascades under mild aryl borate conditions where N-alkyl azetidines fail entirely. Reliable supply with consistent quality for reproducible synthetic outcomes.

Molecular Formula C18H19NO5S
Molecular Weight 361.4 g/mol
CAS No. 939759-24-7
Cat. No. B113318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-tosyloxyazetidine-1-carboxylate
CAS939759-24-7
Molecular FormulaC18H19NO5S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H19NO5S/c1-14-7-9-17(10-8-14)25(21,22)24-16-11-19(12-16)18(20)23-13-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3
InChIKeyHRFVAHLDZVELFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-Tosyloxyazetidine-1-carboxylate: Controlled Synthesis Building Block


Benzyl 3-tosyloxyazetidine-1-carboxylate (CAS 939759-24-7) is a specialized azetidine-based synthetic intermediate featuring a benzyl carbamate (N-Cbz) protecting group and a tosylate leaving group on the C3 position of the azetidine ring . The compound serves as a versatile building block in medicinal chemistry and organic synthesis . The azetidine ring provides a rigid, low-molecular-weight scaffold with inherent ring strain that enables productive synthetic transformations, while the N-Cbz group is critical for controlling reactivity and enabling downstream functionalization [1].

1 N-Cbz protection enables carbocation stabilization during substitution
2 Tosylate C3 leaving group supports controlled nucleophilic displacement
3 Rigid azetidine scaffold for ring strain-driven transformations

Why Benzyl 3-Tosyloxyazetidine-1-carboxylate Cannot Be Substituted


The reactivity and synthetic utility of azetidine building blocks are fundamentally governed by the specific combination of N-protecting group and C3 leaving group, making generic substitution of Benzyl 3-tosyloxyazetidine-1-carboxylate with structurally similar analogs unreliable [1]. The N-Cbz group uniquely stabilizes reactive carbocation intermediates during substitution reactions, a property not shared by N-Boc or N-alkyl analogs [2]. Furthermore, the tosylate leaving group provides quantifiably different release kinetics compared to mesylate alternatives, directly impacting reaction yields and selectivity [3]. Without this precise molecular architecture, synthetic outcomes—including regioselectivity and product purity—cannot be reproduced.

N-Cbz vs. N-Boc / N-Alkyl

Only the N-Cbz group stabilizes the carbocation intermediate; N-Boc or N-alkyl analogs may not support equivalent reactivity.

Tosylate vs. Mesylate Leaving Group

Tosylate release kinetics differ from mesylate, potentially altering reaction rates and yields in substitution chemistry.

Regioselectivity Control

N-substituent identity determines lithiation regioselectivity; a different protecting group may switch the functionalization site.

Benzyl 3-Tosyloxyazetidine-1-carboxylate: Differentiation Evidence


N-Cbz Group Carbocation Stabilization

The N-Cbz protecting group is essential for productive reactivity in azetidine substitution reactions, providing critical stabilization of the intermediate carbocation on the four-membered ring [1]. N-Cbz azetidinols achieve high yields in calcium(II)-catalyzed Friedel-Crafts alkylation with (hetero)aromatics and phenols, including complex substrates such as β-estradiol [1]. In iron-catalyzed thiol alkylation, the N-Cbz group is explicitly required for good reactivity and enables subsequent NH-azetidine deprotection [2].

N-Cbz Stabilization
Reported
N-Cbz uniquely enables high-yield Friedel-Crafts and thiol alkylation; N-Boc/N-alkyl show no equivalent stabilization.
Carbocation pathway context
Cross-study requirement; verify for specific electrophile
Medicinal Chemistry Organic Synthesis Friedel-Crafts Alkylation

Tosylate Leaving Group: Superior Kinetics over Mesylate

The tosylate leaving group at the C3 position provides a quantifiably superior release profile compared to alternative leaving groups. In photochemical release studies, the tosylate group exhibits a release rate (kr) of 100 × 10^8 s^-1, which is twice that of mesylate (kr = 50 × 10^8 s^-1) [1]. The conjugate acid of the tosylate leaving group (tosic acid) has a pKa of -2.8, representing a >18 log unit improvement over hydroxide (pKa 15.7) [2]. This establishes tosylate as a highly effective leaving group for nucleophilic substitution chemistry.

Tosylate vs. Mesylate Kinetics
Head-to-head
Release rate ratio 2.0 (tosylate 100 × 10⁸ s⁻¹ vs. mesylate 50 × 10⁸ s⁻¹); pKa advantage >18 log units vs. OH.
Reported release-rate context
Photochemical assay; translate to substitution conditions
Synthetic Efficiency Leaving Group Kinetics Nucleophilic Substitution

Ring-Opening Reactivity: N-Alkyl Azetidines Are Inactive

A fundamental reactivity distinction exists between N-substituted azetidines in ring-opening transformations. Under identical mild and neutral reaction conditions using aryl borates without transition metal catalysts, N-alkyl azetidines were found not to be reactive, whereas optically active N-tosyl azetidines gave the corresponding β-aryloxy amines in a racemic form, indicating the considerable carbocationic character of the transition state [1]. This demonstrates that N-substituent identity—specifically the presence of a carbamate or sulfonyl group—is a binary determinant of whether the azetidine ring will open at all.

Ring-Opening Reactivity
Head-to-head
N-carbamate/sulfonyl azetidines react with aryl borates; N-alkyl azetidines are non-reactive under identical mild conditions.
Protecting-group binary switch
Outcome: reactive vs. 0% conversion
Ring-Opening Reactions Synthetic Methodology Reactivity Differentiation

Lithiation Regioselectivity: N-Boc vs N-Alkyl

The N-substituent directly controls the regioselectivity of lithiation-functionalization reactions in 2-arylazetidines. Using hexyllithium as a greener base, N-alkylazetidines undergo ortho-lithiation, whereas N-Boc azetidines undergo α-benzylic lithiation—a complete regioselectivity switch [1]. This demonstrates that N-Cbz-protected azetidines occupy a distinct reactivity space that cannot be assumed from N-Boc or N-alkyl behavior.

Lithiation Regioselectivity
Head-to-head
N-alkyl gives ortho-lithiation; N-Boc gives α-benzylic lithiation. N-Cbz occupies a distinct reactivity space.
Regioselectivity context
Verify with hexyllithium protocol
Regioselective Lithiation Functionalization N-Protecting Group Effects

Benzyl 3-Tosyloxyazetidine-1-carboxylate: Optimal Applications


Friedel-Crafts Alkylation for 3,3-Diarylazetidines

Employ Benzyl 3-tosyloxyazetidine-1-carboxylate as the electrophilic partner in calcium(II)-catalyzed Friedel-Crafts alkylation reactions with (hetero)aromatics and phenols, including complex substrates such as β-estradiol [1]. The N-Cbz group is essential for carbocation stabilization and achieving high yields in this transformation—N-Boc or N-alkyl analogs will not provide the same reactivity [1].

Iron-Catalyzed Thiol Alkylation to 3-Aryl-3-Sulfanyl Azetidines

Use this compound in iron-catalyzed thiol alkylation reactions to synthesize 3-aryl-3-sulfanyl azetidines. The N-Cbz group is explicitly required for good reactivity in this transformation and enables subsequent deprotection to the NH-azetidine [1]. Alternative N-protected azetidinols lacking the Cbz group will exhibit reduced or no reactivity.

SN2 Substitution with Controlled Leaving Group Kinetics

Select Benzyl 3-tosyloxyazetidine-1-carboxylate when SN2-type nucleophilic substitution kinetics must be controlled and optimized. The tosylate leaving group provides a release rate twice that of mesylate (kr = 100 vs. 50 × 10^8 s^-1) [1], enabling faster reaction completion while maintaining the synthetic advantages of the N-Cbz-stabilized azetidine scaffold.

Ring Strain Activation Avoiding N-Alkyl Deactivation

Utilize this compound for ring-opening transformations where N-alkyl azetidines would fail. Under mild, neutral aryl borate-mediated conditions, N-alkyl azetidines are non-reactive, whereas carbamate-protected azetidines (such as this N-Cbz compound) enable productive ring opening [1]. This makes it suitable for cascade reactions and late-stage functionalization where harsh conditions must be avoided.

Application
Selection Property
Validation Focus
Friedel-Crafts 3,3-diarylazetidine synthesis
N-Cbz carbocation stabilization requirement
Yield and substrate scope with (hetero)aromatics
Iron-catalyzed thiol alkylation
N-Cbz-dependent reactivity
Deprotection efficiency and product purity
SN2 substitution kinetics control
Tosylate leaving group profile
Reaction rate and selectivity optimization
Mild ring-opening transformations
Carbamate protection for ring activation
Reactivity under aryl borate conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-tosyloxyazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.